molecular formula C9H5BrO5S B14950181 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate

Cat. No.: B14950181
M. Wt: 305.10 g/mol
InChI Key: IIZJTEOXPXRALI-UHFFFAOYSA-N
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Description

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL METHYL CARBONATE is a complex organic compound that belongs to the class of benzoxathiol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL METHYL CARBONATE typically involves multi-step organic reactions. One common method includes the bromination of 2-oxo-2H-1,3-benzoxathiol, followed by the introduction of a methyl carbonate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing reaction efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL METHYL CARBONATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL METHYL CARBONATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL METHYL CARBONATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-2H-1,3-BENZOXATHIOL: A precursor in the synthesis of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL METHYL CARBONATE.

    5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL: A closely related compound with similar chemical properties.

    METHYL CARBONATE DERIVATIVES:

Uniqueness

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL METHYL CARBONATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its bromine atom and methyl carbonate group contribute to its reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C9H5BrO5S

Molecular Weight

305.10 g/mol

IUPAC Name

(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) methyl carbonate

InChI

InChI=1S/C9H5BrO5S/c1-13-8(11)14-5-3-6-7(2-4(5)10)16-9(12)15-6/h2-3H,1H3

InChI Key

IIZJTEOXPXRALI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Br

Origin of Product

United States

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